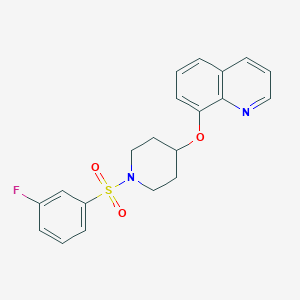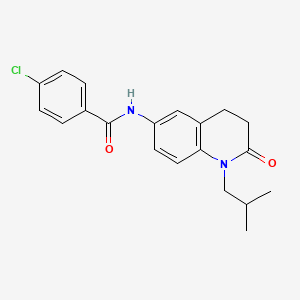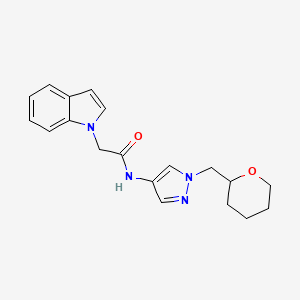
8-((1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperidine derivatives, which are important synthetic fragments for designing drugs, has been widely studied . Protodeboronation of alkyl boronic esters, a key step in the synthesis of such compounds, has been reported to be catalyzed using a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of “8-((1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline” consists of a quinoline group attached to a piperidin-4-yl group via an oxygen atom. The piperidin-4-yl group is further substituted with a 3-fluorophenylsulfonyl group.Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives are diverse and include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation of alkyl boronic esters is a key reaction in the synthesis of these compounds .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
- Tetracyclic Quinolone Antibacterials : Research has demonstrated the synthesis of tetracyclic quinolone antibacterials with significant activity against both Gram-positive and Gram-negative bacteria. These compounds, like the one , have shown potent in vivo antibacterial activity without causing convulsions in animal models (Taguchi et al., 1992).
- Photochemistry in Aqueous Solutions : Studies on related quinolone compounds have explored their photochemical reactions in water, revealing insights into their stability and transformations under various conditions, which can be crucial for their effectiveness as antibacterials (Mella et al., 2001).
- Carbon Isosteres of Quinolone Antibacterials : Investigations into the antibacterial activity and DNA-gyrase inhibition of quinolone and naphthyridinecarboxylic acids have shown the potential of compounds with structures similar to the one . These compounds have displayed high antibacterial activity both in vitro and in vivo (Laborde et al., 1993).
Chemical Synthesis and Modifications
- Synthesis of Quinolinyl Derivatives : The synthesis of various derivatives of quinolinyl compounds, such as the one , has been directed by their use in creating biologically active compounds like bactericides and fungicides. The biological and pesticidal activity of these derivatives has been a key area of interest (Hafez et al., 1994).
- Quinolinium Fluorochromate as an Oxidant : The development of quinolinium fluorochromate (QFC) as an improved oxidant for organic substrates has been studied. QFC's properties, such as stability and solubility in organic solvents, make it a valuable tool in organic chemistry (Chaudhuri et al., 1994).
Antitumor and Anticancer Properties
- Antiproliferative Evaluation of Indenoquinoline Derivatives : Certain derivatives of indenoquinoline, which are structurally related to the compound , have been synthesized and evaluated for their antiproliferative, DNA binding affinity, and topoisomerase inhibitory activities. These studies highlight the potential of such compounds in cancer treatment (Tseng et al., 2010).
- 4-Aminoquinoline Derivatives as Anticancer Agents : Research has focused on the design and synthesis of 4-aminoquinoline derivatives, aiming to enhance their anticancer activities. These studies are important for understanding how modifications in the quinoline structure can impact its efficacy against cancer (Solomon et al., 2019).
Eigenschaften
IUPAC Name |
8-[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]oxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S/c21-16-6-2-7-18(14-16)27(24,25)23-12-9-17(10-13-23)26-19-8-1-4-15-5-3-11-22-20(15)19/h1-8,11,14,17H,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSAQCZABHOMAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-3-oxopropanoate](/img/structure/B2464336.png)
![8-(3,5-Dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione](/img/structure/B2464337.png)





![N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide](/img/structure/B2464345.png)

![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B2464348.png)
![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]prop-2-enamide](/img/structure/B2464349.png)

